5-Chlorohexanoyl chloride 5-Chlorohexanoyl chloride A metabolite of Apixaban
Brand Name: Vulcanchem
CAS No.: 99585-01-0
VCID: VC0194346
InChI: InChI=1S/C6H10Cl2O/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3
SMILES: CC(CCCC(=O)Cl)Cl
Molecular Formula: C6H10Cl2O
Molecular Weight: 169.05

5-Chlorohexanoyl chloride

CAS No.: 99585-01-0

Cat. No.: VC0194346

Molecular Formula: C6H10Cl2O

Molecular Weight: 169.05

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-Chlorohexanoyl chloride - 99585-01-0

Specification

CAS No. 99585-01-0
Molecular Formula C6H10Cl2O
Molecular Weight 169.05
IUPAC Name 5-chlorohexanoyl chloride
Standard InChI InChI=1S/C6H10Cl2O/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3
SMILES CC(CCCC(=O)Cl)Cl
Appearance Solid powder

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

5-Chlorohexanoyl chloride exists in chemical databases with several identifying parameters. The (5S) stereoisomer is particularly well-documented with specific identifiers as shown in Table 1.

Table 1: Chemical Identifiers for (5S)-5-Chlorohexanoyl Chloride

Identifier TypeValue
PubChem CID97055206
Molecular FormulaC₆H₁₀Cl₂O
IUPAC Name(5S)-5-chlorohexanoyl chloride
InChIInChI=1S/C6H10Cl2O/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3/t5-/m0/s1
InChIKeyXOMSOSIRNGNUSH-YFKPBYRVSA-N
SMILESCC@@HCl
Linear FormulaCH₃CH(Cl)(CH₂)₃COCl

The compound was first added to the PubChem database in December 2015, with the most recent modification to its entry in April 2025 .

Structural Features

5-Chlorohexanoyl chloride contains two key functional groups: an acyl chloride group (–COCl) at one end of the molecule and a chloroalkane moiety (–CHCl–) at the fifth carbon position. The molecule consists of a six-carbon chain with the following structural arrangement:

  • A terminal acyl chloride group that is highly reactive

  • A secondary chlorine atom attached to the fifth carbon from the carbonyl group

  • A methyl group at the end of the chain opposite to the acyl chloride

This structure creates a molecule with dual reactivity centers, making it valuable for synthetic applications requiring selective functionalization .

Stereochemistry

When the chlorine at the fifth carbon is attached to a stereocenter, as in (5S)-5-chlorohexanoyl chloride, the molecule exhibits chirality. The (5S) designation indicates that the configuration at this stereocenter follows the Cahn-Ingold-Prelog rules with an S configuration. The stereochemistry adds another dimension to the compound's potential applications, particularly in asymmetric synthesis where stereoselectivity is important .

Physical and Chemical Properties

Physical State and Appearance

While specific literature on the physical appearance of 5-chlorohexanoyl chloride is limited, its structure suggests properties similar to other acyl chlorides of comparable molecular weight. Based on related compounds like hexanoyl chloride, it is likely a colorless to pale yellow liquid at room temperature with a pungent, irritating odor characteristic of acyl chlorides .

Physicochemical Parameters

The specific physicochemical properties of 5-chlorohexanoyl chloride are not extensively documented in the available literature. However, by comparing with the related compound hexanoyl chloride (which lacks the chlorine at the 5-position), we can establish a reference point for likely properties, while noting that the addition of the chlorine atom would modify these values.

Table 2: Comparative Physicochemical Properties

PropertyHexanoyl Chloride Expected 5-Chlorohexanoyl Chloride
Molecular Weight134.61 g/mol169.05 g/mol
Physical StateLiquidLikely liquid
Density0.9500 g/mLExpected to be higher due to Cl substitution
Boiling Point151.0-153.0°CExpected to be higher
Flash Point53°CLikely similar or higher
SolubilityHydrolyzes in water; soluble in ether, chloroform, ethylether, and acetoneExpected similar solubility profile with potential differences due to increased polarity

The chlorine substitution at the 5-position would likely increase the density, boiling point, and molecular polarity compared to hexanoyl chloride due to the additional mass and electronegativity of the chlorine atom .

Reactivity Profile

5-Chlorohexanoyl chloride exhibits reactivity characteristic of acyl chlorides, with additional reactivity potential from the chloroalkane functionality:

  • Acyl Chloride Reactions: The carbonyl carbon is highly electrophilic and readily undergoes nucleophilic substitution reactions:

    • Hydrolysis: Reaction with water to form 5-chlorohexanoic acid and HCl

    • Alcoholysis: Reaction with alcohols to form esters

    • Aminolysis: Reaction with amines to form amides

    • Reduction: Can be reduced to aldehydes or alcohols with appropriate reducing agents

  • Chloroalkane Reactions: The C-Cl bond at the 5-position can participate in:

    • Nucleophilic substitution reactions (SN1 or SN2)

    • Elimination reactions under basic conditions

    • Metal-catalyzed coupling reactions

The presence of both functional groups creates potential for selective or sequential transformations, making the compound valuable in multi-step syntheses .

Synthesis Methods

Industrial Production

  • Continuous Flow Processing: Adapting laboratory methods to continuous flow reactors for larger-scale production.

  • One-Pot Methods: Similar to the patent describing simultaneous preparation of 5-chlorovaleryl chloride and adipoyl chloride, optimized one-pot procedures might be developed for industrial efficiency .

The industrial production would likely require significant safety measures due to the corrosive and reactive nature of acyl chlorides.

Alternative Synthetic Routes

Alternative approaches to synthesizing 5-chlorohexanoyl chloride might include:

  • From 5-Hexenoyl Chloride: Addition of HCl across the double bond of 5-hexenoyl chloride could yield 5-chlorohexanoyl chloride.

  • Via Oxidative Chlorination: Starting with hexanal or hexanol derivatives and performing oxidative chlorination to introduce both the carbonyl and chloro functionalities.

  • From Cyclohexanone: Ring-opening strategies starting from chlorinated cyclohexanone derivatives might provide access to the linear 5-chlorohexanoyl chloride structure.

The selection of an appropriate synthetic route would depend on factors including desired stereochemistry, available starting materials, and intended scale of production .

Applications and Uses

Organic Synthesis Applications

The bifunctional nature of 5-chlorohexanoyl chloride makes it particularly valuable in organic synthesis:

  • Building Block for Complex Molecules: The compound can serve as a versatile building block in multi-step syntheses, allowing for sequential functionalization at two reactive sites.

  • Acylating Agent: The acyl chloride functionality enables efficient introduction of the 5-chlorohexanoyl group into molecules via acylation reactions.

  • Precursor to Bifunctional Compounds: It can be transformed into various bifunctional derivatives including:

    • 5-Chlorohexanoic esters

    • 5-Chlorohexanamides

    • 5-Substituted hexanoic acid derivatives (via displacement of the 5-chloro group)

  • Stereochemically Defined Intermediates: The (5S) stereoisomer specifically can be utilized in asymmetric synthesis to introduce stereochemical control .

Research Applications

In research settings, 5-chlorohexanoyl chloride may find applications in:

  • Mechanistic Studies: Investigating reaction mechanisms involving acyl chlorides or chloroalkanes.

  • Methodology Development: Serving as a model substrate for developing new synthetic methodologies that can selectively target either the acyl chloride or the chloroalkane functionality.

  • Structure-Activity Relationship Studies: In medicinal chemistry, derivatives of this compound could be used to explore the influence of the 5-chloro substitution on biological activity.

  • Asymmetric Synthesis: The (5S) stereoisomer specifically could be valuable in studies of stereoselective reactions and asymmetric synthesis .

Analytical Methods

Spectroscopic Identification

5-Chlorohexanoyl chloride can be characterized using various spectroscopic techniques:

  • Infrared Spectroscopy (IR):

    • Strong C=O stretching band (acyl chloride) expected around 1800-1785 cm⁻¹

    • C-Cl stretching bands typically in the 850-550 cm⁻¹ region

    • C-H stretching bands in the 3000-2850 cm⁻¹ region

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR would show signals for:

      • Methyl group (doublet) around 1.0-1.5 ppm

      • Methylene groups (multiplets) between 1.5-2.5 ppm

      • Methine proton (multiplet) at the chlorine-bearing carbon around 3.5-4.0 ppm

    • ¹³C NMR would show:

      • Carbonyl carbon around 170-175 ppm

      • Chlorine-bearing carbon around 55-60 ppm

      • Other carbons in the chain between 15-45 ppm

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 169/171/173 (showing characteristic chlorine isotope pattern)

    • Fragment ions potentially including:

      • Loss of Cl (m/z 134/136)

      • Loss of COCl (m/z 91/93)

      • Various chain fragmentation patterns

Chromatographic Analysis

Chromatographic methods suitable for analyzing 5-chlorohexanoyl chloride would likely include:

  • Gas Chromatography (GC):

    • Using non-polar columns (e.g., DB-5, HP-5)

    • Temperature program starting around 50-60°C with gradual increase

    • Flame ionization detector (FID) or mass spectrometric detection (GC-MS)

    • Care needed to avoid hydrolysis during sample preparation and analysis

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase chromatography with careful control of conditions to prevent hydrolysis

    • UV detection at wavelengths suitable for acyl chlorides (typically 210-230 nm)

    • Potential for chiral chromatography to separate stereoisomers

  • Thin-Layer Chromatography (TLC):

    • Silica gel plates with appropriate non-polar solvent systems

    • Visualization with UV or appropriate chemical stains

Quality Control Parameters

For quality control purposes, the following parameters would typically be assessed:

  • Purity Determination:

    • GC or HPLC assay (typically >95% or >97% purity)

    • Identification and quantification of impurities

  • Identity Confirmation:

    • Spectroscopic methods (IR, NMR)

    • Mass spectrometry

    • Comparison with authentic reference standards

  • Physical Properties:

    • Appearance (visual inspection)

    • Density determination

    • Refractive index

    • Boiling point or boiling range

  • Chemical Properties:

    • Acid chloride content (by titration)

    • Hydrolyzable chloride content

    • Acidity (from partial hydrolysis)

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